1-Benzylpiperidin-4-amine dihydrochloride hydrate
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Overview
Description
1-Benzylpiperidin-4-amine dihydrochloride hydrate is an organic compound with the chemical formula C12H22Cl2N2O. It is a white crystalline powder that is soluble in water and alcohol solvents but insoluble in non-polar solvents . The compound consists of a benzyl group attached to the nitrogen atom of a piperidine ring .
Mechanism of Action
Mode of Action
The exact mode of action of 1-Benzylpiperidin-4-amine;hydrate is currently unknown. It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may influence various pathways, depending on its targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s effects would depend on its mode of action and the biochemical pathways it affects .
Preparation Methods
The synthesis of 1-Benzylpiperidin-4-amine dihydrochloride hydrate typically involves the reaction of 1-benzylpiperidine with an amine source under acidic conditions to form the dihydrochloride salt. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Benzylpiperidin-4-amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzylpiperidin-4-amine dihydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate the interactions of piperidine derivatives with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
1-Benzylpiperidin-4-amine dihydrochloride hydrate can be compared with other similar compounds, such as:
- 1-Cyclohexyl-4-piperidinamide dihydrochloride hydrate
- 4-(Benzoylhydrazino)-1-benzylpiperidine
- 4-Anilino-1-benzylpiperidine
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific benzyl and amine functional groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
1-benzylpiperidin-4-amine;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.H2O/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAJIXSOZFBCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-90-3 |
Source
|
Record name | 4-Ammonio-1-benzylpiperidinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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